Tetrabromocatechol

Descripción

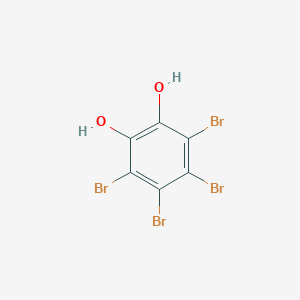

Structure

3D Structure

Propiedades

IUPAC Name |

3,4,5,6-tetrabromobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br4O2/c7-1-2(8)4(10)6(12)5(11)3(1)9/h11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUWOBSDSJNJQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)Br)Br)Br)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060073 | |

| Record name | 1,2-Benzenediol, 3,4,5,6-tetrabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488-47-1 | |

| Record name | 3,4,5,6-Tetrabromo-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabromocatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 488-47-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 488-47-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenediol, 3,4,5,6-tetrabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabromopyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRABROMOCATECHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N642CPH23M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Tetrabromocatechol: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabromocatechol, a halogenated derivative of catechol, is a compound of significant interest in medicinal chemistry and materials science. Its unique electronic and structural properties, conferred by the presence of four bromine atoms on the catechol ring, make it a versatile building block for the synthesis of novel pharmaceutical intermediates and complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of Tetrabromocatechol, detailed experimental protocols for its synthesis and key reactions, and an exploration of its potential biological activities, including its interaction with cellular signaling pathways. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized using diagrams.

Physical and Chemical Properties

Tetrabromocatechol is a white to off-white solid at room temperature.[1] Its core structure consists of a benzene ring substituted with two adjacent hydroxyl groups and four bromine atoms.

Identifiers and Molecular Characteristics

| Property | Value | Reference |

| IUPAC Name | 3,4,5,6-tetrabromobenzene-1,2-diol | [1] |

| Synonyms | Tetrabromopyrocatechol, 3,4,5,6-Tetrabromocatechol | [1] |

| CAS Number | 488-47-1 | [1] |

| Molecular Formula | C₆H₂Br₄O₂ | [1] |

| Molecular Weight | 425.69 g/mol | [1] |

| Canonical SMILES | C1(=C(C(=C(C(=C1Br)Br)Br)Br)O)O | [1] |

| InChI Key | OAUWOBSDSJNJQP-UHFFFAOYSA-N | [1] |

Physical Properties

| Property | Value | Reference |

| Melting Point | 189-193 °C | [1] |

| Boiling Point (Predicted) | 339.3 ± 37.0 °C | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Partly miscible with water | [1] |

Chemical Properties

| Property | Value | Reference |

| pKa (Predicted) | 5.50 ± 0.33 | [1] |

| XLogP3-AA | 4 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of Tetrabromocatechol.

NMR Spectroscopy

¹³C NMR: The ¹³C NMR spectrum of Tetrabromocatechol has been reported, with the sample dissolved in DMSO-d6.[2]

Infrared (IR) Spectroscopy

FTIR spectra of Tetrabromocatechol have been obtained using a KBr wafer technique.[1]

Mass Spectrometry (MS)

GC-MS analysis of Tetrabromocatechol reveals a top peak at m/z 426, with other significant peaks at m/z 428 and 424.[1]

UV-Vis Spectroscopy

The UV-Vis spectrum of Tetrabromocatechol has been recorded in a 0.1 M NaClO₄ solution.[3]

Experimental Protocols

Synthesis of Tetrabromocatechol

The most common method for synthesizing Tetrabromocatechol is the direct bromination of catechol.

Experimental Workflow: Synthesis of Tetrabromocatechol

Caption: General workflow for the synthesis of Tetrabromocatechol.

Detailed Methodology:

-

Dissolution: Dissolve catechol in a suitable solvent, such as glacial acetic acid, in a round-bottom flask equipped with a magnetic stirrer.

-

Bromination: Slowly add at least four equivalents of bromine to the catechol solution with constant stirring. The reaction is typically carried out at room temperature. The reaction mixture will likely change color as the bromine is consumed.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is no longer detectable.

-

Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing cold water to precipitate the crude Tetrabromocatechol.

-

Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any remaining acetic acid and inorganic byproducts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure Tetrabromocatechol.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Nucleophilic Aromatic Substitution

Tetrabromocatechol can undergo nucleophilic aromatic substitution reactions, where one or more bromine atoms are replaced by a nucleophile. The electron-withdrawing nature of the remaining bromine atoms and the hydroxyl groups facilitates this reaction.

Experimental Workflow: Nucleophilic Aromatic Substitution

Caption: General workflow for a nucleophilic aromatic substitution reaction.

Detailed Methodology:

-

Reactant Setup: In a round-bottom flask, dissolve Tetrabromocatechol in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Addition of Reagents: Add the desired nucleophile (e.g., a thiol, alcohol, or secondary amine) and a suitable base (e.g., potassium carbonate or triethylamine) to the reaction mixture. The base is required to deprotonate the nucleophile and the catechol hydroxyl groups.

-

Reaction Conditions: Heat the reaction mixture to an appropriate temperature (typically between 80-120 °C) and monitor its progress by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted catechol derivative.

Biological Activity and Signaling Pathways

Tetrabromocatechol is recognized as a valuable pharmaceutical intermediate.[2] While specific drug development pathways involving this compound are proprietary, research into the biological activities of catechols provides insights into its potential mechanisms of action. The catechol moiety is known to interact with various biological systems.

Potential Interaction with the PKD-NF-κB-IL-8 Signaling Pathway

Studies on other catechol-containing compounds have demonstrated their ability to suppress the Protein Kinase D (PKD) - Nuclear Factor kappa B (NF-κB) - Interleukin 8 (IL-8) signaling pathway. This pathway is implicated in inflammatory responses. The antioxidant properties of the catechol group are thought to play a key role in this inhibition by scavenging reactive oxygen species (ROS). Given its structure, Tetrabromocatechol may exhibit similar activity.

Signaling Pathway: Potential Inhibition by Tetrabromocatechol

Caption: Potential inhibitory effect of Tetrabromocatechol on the PKD-NF-κB-IL-8 signaling pathway.

This proposed mechanism suggests that by reducing oxidative stress, Tetrabromocatechol could potentially downregulate this pro-inflammatory cascade, indicating its potential as a lead compound for the development of anti-inflammatory agents.

Conclusion

Tetrabromocatechol is a multifaceted compound with well-defined physical and chemical properties. Its synthesis and reactivity are amenable to standard organic chemistry techniques, making it an accessible building block for further chemical exploration. The presence of the catechol moiety suggests potential biological activities, particularly in the modulation of signaling pathways related to inflammation. This guide provides a foundational resource for researchers and professionals working with or considering the use of Tetrabromocatechol in their scientific endeavors. Further research is warranted to fully elucidate its biological mechanisms of action and to explore its potential therapeutic applications.

References

Navigating the Solubility Landscape of Tetrabromocatechol in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Tetrabromocatechol

Tetrabromocatechol (3,4,5,6-tetrabromo-1,2-benzenediol) is a polyhalogenated aromatic compound. Its structure, featuring a catechol core with four bromine substituents, imparts specific physicochemical properties that influence its behavior in different solvent systems. The presence of two hydroxyl groups allows for hydrogen bonding, while the four bromine atoms contribute to the molecule's lipophilicity and molecular weight (425.69 g/mol ).

Expected Solubility Trends

The principle of "like dissolves like" provides a theoretical framework for predicting the solubility of tetrabromocatechol in various organic solvents. The polarity of both the solute and the solvent is the primary determinant of solubility.

Polar Protic Solvents: Solvents such as methanol and ethanol are capable of both donating and accepting hydrogen bonds. Given tetrabromocatechol's two hydroxyl groups, it is expected to exhibit favorable solubility in these solvents through hydrogen bonding interactions.

Polar Aprotic Solvents: Solvents like acetone, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) can accept hydrogen bonds but do not have acidic protons to donate. These solvents are anticipated to be effective in dissolving tetrabromocatechol due to the potential for hydrogen bonding with the catechol hydroxyls.

Nonpolar Solvents: In nonpolar solvents such as toluene and hexane, the primary intermolecular forces are weak van der Waals forces. The polar hydroxyl groups of tetrabromocatechol are not well-solvated by these solvents, leading to an expectation of lower solubility compared to polar solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for tetrabromocatechol in common organic solvents remains largely uncharacterized. The following table is provided as a template for researchers to systematically record experimentally determined solubility values.

| Organic Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |

| Polar Protic | |||||

| Methanol | Alcohol | ||||

| Ethanol | Alcohol | ||||

| Isopropanol | Alcohol | ||||

| Polar Aprotic | |||||

| Acetone | Ketone | ||||

| Acetonitrile | Nitrile | ||||

| Dimethyl Sulfoxide | Sulfoxide | ||||

| Dimethylformamide | Amide | ||||

| Nonpolar | |||||

| Toluene | Aromatic Hydrocarbon | ||||

| Hexane | Aliphatic Hydrocarbon | ||||

| Diethyl Ether | Ether |

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[1][2][3]

4.1. Materials

-

Tetrabromocatechol (solid)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Screw-cap vials or flasks

-

Analytical balance

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

4.2. Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of solid tetrabromocatechol to a series of screw-cap vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The optimal equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to sediment.

-

Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of tetrabromocatechol.

-

Prepare a calibration curve using standard solutions of tetrabromocatechol of known concentrations in the same solvent.

-

-

Calculation:

-

Calculate the solubility of tetrabromocatechol in the solvent using the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of tetrabromocatechol.

Caption: Experimental Workflow for Solubility Determination.

Conclusion

While quantitative solubility data for tetrabromocatechol in common organic solvents is not yet established in the scientific literature, this guide provides the necessary theoretical background and a robust experimental protocol for its determination. By following the outlined methodologies, researchers can generate reliable and reproducible solubility data, which is essential for advancing the use of tetrabromocatechol in various scientific and industrial applications. The provided framework encourages a systematic approach to data collection and reporting, which will ultimately contribute to a more comprehensive understanding of this compound's physicochemical properties.

References

Spectroscopic Profile of Tetrabromocatechol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabromocatechol (3,4,5,6-tetrabromo-1,2-benzenediol) is a halogenated aromatic compound with potential applications in various fields, including as a pharmaceutical intermediate.[1] A thorough understanding of its structural and electronic properties is crucial for its application and for the development of new derivatives. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for the characterization of this molecule. This guide provides an in-depth overview of the spectroscopic data of tetrabromocatechol, complete with detailed experimental protocols and a logical workflow for its analysis.

Spectroscopic Data of Tetrabromocatechol

The following tables summarize the key spectroscopic data for tetrabromocatechol. Due to the limited availability of public experimental peak lists, the data presented here are representative values derived from spectral databases and predicted values based on the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Due to the symmetrical substitution pattern of tetrabromocatechol, the two hydroxyl protons are chemically equivalent. Their chemical shift can be influenced by solvent, concentration, and temperature.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | Singlet (broad) | 2H | Ar-OH |

¹³C NMR Data

The ¹³C NMR spectrum of tetrabromocatechol is expected to show two distinct signals corresponding to the carbon atoms of the aromatic ring, as indicated by data from SpectraBase obtained in DMSO-d6.[2]

| Chemical Shift (δ) ppm | Assignment |

| ~145 | C-OH |

| ~115 | C-Br |

Infrared (IR) Spectroscopy

The IR spectrum of tetrabromocatechol, typically acquired using a KBr pellet method, reveals characteristic absorption bands corresponding to its functional groups.[3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Strong, Broad | O-H stretch (hydroxyl) |

| ~1450 | Medium | C=C stretch (aromatic ring) |

| ~1200 | Strong | C-O stretch (phenol) |

| 600 - 800 | Strong | C-Br stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of tetrabromocatechol, recorded in a 0.1 M NaClO4 solution, displays absorption maxima characteristic of substituted benzene derivatives.[4]

| λmax (nm) | Molar Absorptivity (ε) | Solvent |

| ~290 | Not available | 0.1 M NaClO4 |

| ~245 | Not available | 0.1 M NaClO4 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ¹H and ¹³C chemical environments of tetrabromocatechol.

Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of tetrabromocatechol.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).[5]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer is used.

-

The instrument is equipped with a broadband probe tunable to ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range for aromatic and hydroxyl protons (e.g., 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

Set the spectral width to cover the expected range for aromatic carbons (e.g., 0-160 ppm).

-

A longer acquisition time and a higher number of scans are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Reference the spectra to the residual solvent peak of DMSO-d6 (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[6][7]

-

Integrate the peaks in the ¹H spectrum.

-

Identify and list the chemical shifts of the peaks in both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in tetrabromocatechol.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of dry tetrabromocatechol with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.[8][9]

-

The mixture should be ground to a fine, homogeneous powder.

-

Transfer the powder to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[10]

-

-

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

-

-

Data Acquisition:

-

Record a background spectrum of a blank KBr pellet.[8]

-

Place the sample pellet in the spectrometer's sample holder.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

Identify the wavenumbers of the major absorption bands.

-

Correlate the observed absorption bands with known functional group frequencies.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of tetrabromocatechol.

Methodology:

-

Sample Preparation:

-

Instrumentation:

-

A double-beam UV-Vis spectrophotometer is used.

-

-

Data Acquisition:

-

Fill a quartz cuvette with the solvent to be used as a reference (blank).

-

Fill a matching quartz cuvette with the sample solution.

-

Place the cuvettes in the spectrophotometer.

-

Scan the sample over a wavelength range appropriate for aromatic compounds (e.g., 200-400 nm).

-

-

Data Processing:

-

The instrument software automatically subtracts the absorbance of the blank from the sample absorbance.

-

Identify the wavelengths of maximum absorbance (λmax).

-

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of tetrabromocatechol.

Conclusion

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for tetrabromocatechol. The presented NMR, IR, and UV-Vis data, along with the detailed experimental protocols, serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The structured presentation of data and the visual workflow aim to facilitate a deeper understanding of the characterization of this important chemical compound.

References

- 1. TETRABROMOCATECHOL | 488-47-1 [chemicalbook.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. Tetrabromocatechol | C6H2Br4O2 | CID 61127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]

- 6. scienceopen.com [scienceopen.com]

- 7. Revision and advanced aspects [qorganica.es]

- 8. shimadzu.com [shimadzu.com]

- 9. How Do You Prepare Samples For Ftir Analysis? A Step-By-Step Guide To Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 10. How Do You Prepare Kbr Pellets For Ftir Analysis? Master The Technique For High-Quality Ir Spectra - Kintek Solution [kindle-tech.com]

In-Depth Technical Guide: Thermal Stability and Decomposition of Tetrabromocatechol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of Tetrabromocatechol (TBC), a halogenated aromatic compound of interest in various research and development sectors. Due to the limited availability of direct experimental data for Tetrabromocatechol, this guide leverages data from structurally similar brominated compounds, such as brominated phenols and Tetrabromobisphenol A (TBBPA), to provide a predictive analysis of its thermal behavior.

Introduction to Tetrabromocatechol

Tetrabromocatechol, with the chemical formula C₆H₂Br₄O₂, is a polybrominated derivative of catechol.[1] Its structure consists of a benzene ring substituted with four bromine atoms and two adjacent hydroxyl groups. This high degree of bromination and the presence of hydroxyl functionalities are expected to significantly influence its thermal stability and decomposition pathways. Understanding these characteristics is crucial for its safe handling, processing, and for predicting its environmental fate and potential for forming hazardous byproducts at elevated temperatures.

Predicted Thermal Properties

Physical Properties

Basic physical properties of Tetrabromocatechol are summarized in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₆H₂Br₄O₂ | [1] |

| Molar Mass | 425.69 g/mol | [1] |

| Melting Point | 189-193 °C | [2] |

| Appearance | White to off-white solid | [2] |

Predicted Thermal Decomposition Data

The following tables summarize the expected thermal decomposition behavior of Tetrabromocatechol based on Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) data of similar brominated compounds. It is critical to note that these are predictive values and require experimental verification.

Table 2: Predicted Thermogravimetric Analysis (TGA) Data for Tetrabromocatechol (under inert atmosphere)

| Temperature Range (°C) | Predicted Weight Loss (%) | Associated Process |

| 200 - 350 | 5 - 15% | Initial decomposition, loss of HBr and smaller fragments. |

| 350 - 500 | 40 - 60% | Major decomposition of the aromatic ring structure. |

| > 500 | 25 - 45% | Char residue formation. |

Table 3: Predicted Differential Scanning Calorimetry (DSC) Data for Tetrabromocatechol (under inert atmosphere)

| Temperature (°C) | Predicted Enthalpy Change (ΔH) | Associated Process |

| 189 - 193 | Endothermic | Melting |

| 250 - 450 | Exothermic | Decomposition |

Predicted Decomposition Pathways and Products

The thermal decomposition of Tetrabromocatechol is anticipated to be a complex process involving multiple reaction pathways. The primary routes of degradation are likely to be initiated by the cleavage of the C-Br and O-H bonds.

Primary Decomposition Products

Based on studies of catechol and other brominated aromatic compounds, the main decomposition products of Tetrabromocatechol are expected to include:

-

Hydrogen Bromide (HBr): A major product resulting from the abstraction of hydrogen atoms by bromine radicals.[3]

-

Brominated Phenols: Including tribromophenol, dibromophenols, and monobromophenol, formed through debromination and rearrangement reactions.[4][5]

-

Brominated Benzenes: Formed from the complete loss of hydroxyl groups.

-

Water (H₂O): From the condensation of the hydroxyl groups.

-

Char Residue: A carbonaceous solid residue remaining at high temperatures.

Formation of Polybrominated Dibenzo-p-dioxins and Dibenzofurans (PBDD/Fs)

A significant concern with the thermal decomposition of polybrominated aromatic compounds is the potential for the formation of toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). The ortho-dihydroxy arrangement in Tetrabromocatechol may influence the formation pathways of these hazardous byproducts.[6]

Caption: Predicted thermal decomposition pathway of Tetrabromocatechol.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the thermal stability and decomposition of aromatic compounds like Tetrabromocatechol.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of Tetrabromocatechol by measuring mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of Tetrabromocatechol into a ceramic or platinum TGA pan.

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the first derivative of the TGA curve), and the final residue mass.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, as well as to identify exothermic or endothermic decomposition events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of Tetrabromocatechol into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan as a reference.

-

Atmosphere: Purge the DSC cell with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Determine the peak temperatures and enthalpies of any observed transitions (melting and decomposition).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of Tetrabromocatechol.

Methodology:

-

Instrument: A pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Sample Preparation: Place approximately 0.1-0.5 mg of Tetrabromocatechol into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Heat the sample to a series of temperatures (e.g., 300 °C, 500 °C, and 700 °C) in an inert atmosphere (Helium).

-

Hold at each temperature for a short duration (e.g., 30-60 seconds).

-

-

GC-MS Conditions:

-

Injector: Transfer the pyrolysis products directly to the GC injector, typically held at 280-300 °C.

-

Column: Use a capillary column suitable for separating aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Oven Program: A temperature program that allows for the separation of a wide range of volatile and semi-volatile compounds (e.g., start at 50 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min, and hold for 10 minutes).

-

Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-550.

-

-

Data Analysis: Identify the separated compounds by comparing their mass spectra to a spectral library (e.g., NIST).

Caption: A generalized experimental workflow for thermal analysis.

Conclusion

This technical guide provides a predictive overview of the thermal stability and decomposition of Tetrabromocatechol based on the analysis of structurally related compounds. The primary decomposition is expected to occur at temperatures exceeding its melting point of 189-193 °C, leading to the formation of hydrogen bromide, brominated phenols, and a char residue. The potential for the formation of hazardous PBDD/Fs, particularly under oxidative conditions, warrants careful consideration in any high-temperature applications or disposal processes. The provided experimental protocols offer a robust framework for the empirical determination of the thermal properties of Tetrabromocatechol, which is essential for a complete understanding of its behavior and for ensuring its safe use and management. Further experimental studies are highly recommended to validate these predictive findings.

References

The Biological Activities of Tetrabromocatechol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabromocatechol (TBC), a halogenated derivative of catechol, is a molecule of growing interest within the scientific community due to the diverse biological activities exhibited by its parent compounds and related halogenated phenols. While specific quantitative data for tetrabromocatechol remains somewhat limited in publicly accessible literature, this guide synthesizes the known biological functions of catechols and bromophenols to provide a comprehensive framework for understanding the potential therapeutic applications of TBC. This document details its plausible roles in enzyme inhibition, antioxidant, anti-inflammatory, and anticancer activities, supplemented with generalized experimental protocols and illustrative signaling pathways to guide future research.

Introduction

Catechol, a simple organic compound with a benzene ring and two adjacent hydroxyl groups, is a fundamental structural motif in numerous biologically active molecules, including neurotransmitters, hormones, and plant-derived polyphenols. The addition of bromine atoms to the catechol ring, resulting in tetrabromocatechol, significantly alters its physicochemical properties, such as lipophilicity and electronic characteristics, which in turn are expected to modulate its biological activity. This guide explores the known biological activities of compounds structurally related to tetrabromocatechol, providing a predictive overview of its potential pharmacological profile.

Enzyme Inhibition

Catechol and its derivatives are known to inhibit a variety of enzymes, a property that is often attributed to their ability to chelate metal ions in the enzyme's active site or to undergo redox cycling, leading to the generation of reactive oxygen species that can modify amino acid residues.

Protein Kinase Inhibition

Table 1: Representative Protein Kinase Inhibition by Catechol-Related Compounds

| Compound | Target Kinase | IC50 | Assay Type |

| Quercetin (a bioflavinoid with a catechol moiety) | PtdIns 3-kinase | 3.8 µM | Kinase Assay |

| Caffeic Acid | IKK | ~10-20 µM | In vitro kinase assay |

Note: Data for closely related compounds is presented due to the lack of specific public data for tetrabromocatechol.

Experimental Protocol: General Protein Kinase Inhibition Assay

A generalized protocol for assessing the inhibitory activity of a compound like tetrabromocatechol against a specific protein kinase is as follows:

-

Reagents and Buffers:

-

Purified recombinant kinase

-

Specific peptide substrate for the kinase

-

ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ like assays)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Tetrabromocatechol stock solution (dissolved in DMSO)

-

Stopping solution (e.g., phosphoric acid or EDTA)

-

-

Procedure:

-

Prepare serial dilutions of tetrabromocatechol in the kinase assay buffer.

-

In a microplate, add the kinase and the test compound dilutions. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for binding.

-

Initiate the kinase reaction by adding the substrate and ATP mixture.

-

Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

-

Terminate the reaction by adding the stopping solution.

-

Quantify the phosphorylation of the substrate. For radiolabeled assays, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the incorporated radioactivity using a scintillation counter. For non-radioactive assays like ADP-Glo™, the amount of ADP produced is measured via a luminescence-based method.

-

Calculate the percentage of inhibition for each concentration of tetrabromocatechol relative to a DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Diagram: Generalized Kinase Inhibition Assay Workflow

Caption: Workflow for a typical in vitro protein kinase inhibition assay.

Antioxidant Activity

The catechol moiety is a well-known antioxidant pharmacophore. The two adjacent hydroxyl groups can readily donate hydrogen atoms to scavenge free radicals, thereby terminating damaging oxidative chain reactions.

Table 2: Representative Antioxidant Activity of Catechol-Related Compounds

| Compound | Assay | Result (e.g., IC50, Trolox Equivalents) |

| Catechin | DPPH Radical Scavenging | IC50 ≈ 5-10 µM |

| Caffeic Acid | ABTS Radical Scavenging | ~1.5 µM |

Note: Data for closely related compounds is presented due to the lack of specific public data for tetrabromocatechol.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagents and Buffers:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) stock solution in methanol.

-

Tetrabromocatechol stock solution (dissolved in methanol or DMSO).

-

Methanol.

-

Positive control (e.g., Ascorbic acid, Trolox).

-

-

Procedure:

-

Prepare a working solution of DPPH in methanol with an absorbance of approximately 1.0 at 517 nm.

-

Prepare serial dilutions of tetrabromocatechol and the positive control in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH working solution to each well.

-

Add the test compound dilutions to the respective wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration.

-

Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

-

Diagram: Mechanism of DPPH Radical Scavenging by a Catechol

Caption: Simplified representation of DPPH radical neutralization by a catechol.

Anti-inflammatory Activity

Inflammation is a complex biological response involving various signaling pathways, with NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) being a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. Catechols have been shown to exert anti-inflammatory effects, often by inhibiting the NF-κB signaling pathway.[1]

Inhibition of NF-κB Signaling

The anti-inflammatory properties of catechols are often linked to their ability to suppress the activation of the NF-κB pathway.[1] This can occur through various mechanisms, including the inhibition of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκB.

Diagram: Simplified NF-κB Signaling Pathway and Potential Inhibition by Tetrabromocatechol

Caption: Postulated inhibition of the NF-κB pathway by tetrabromocatechol.

Experimental Protocol: NF-κB Reporter Assay

-

Cell Culture and Transfection:

-

Use a suitable cell line (e.g., HEK293T or macrophage-like RAW 264.7) stably or transiently transfected with an NF-κB luciferase reporter construct.

-

-

Treatment:

-

Plate the cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of tetrabromocatechol for a defined period (e.g., 1-2 hours).

-

Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

-

Include appropriate controls (untreated, vehicle-treated, and stimulated-only).

-

-

Luciferase Assay:

-

After the stimulation period (e.g., 6-8 hours), lyse the cells.

-

Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay system.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency.

-

Calculate the percentage of inhibition of NF-κB activity for each concentration of tetrabromocatechol.

-

Determine the IC50 value.

-

Anticancer Activity

The anticancer effects of polyphenols, including catechols, are multifaceted and can involve the induction of apoptosis, inhibition of cell proliferation, and prevention of angiogenesis and metastasis.[2] These effects are often linked to their antioxidant and enzyme-inhibitory properties.

Table 3: Representative Cytotoxicity of Catechol-Related Compounds against Cancer Cell Lines

| Compound | Cell Line | IC50 | Assay |

| Catechol | Panc-1 (Pancreatic Cancer) | 91.71 µM | MTT Assay[3] |

| Caffeic Acid Phenethyl Ester (CAPE) | Various Cancer Cell Lines | Low µM range | MTT Assay |

Note: Data for closely related compounds is presented due to the lack of specific public data for tetrabromocatechol.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture:

-

Culture the desired cancer cell line (e.g., HeLa, MCF-7, A549) in appropriate media and conditions.

-

-

Cell Seeding:

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with serial dilutions of tetrabromocatechol for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

-

MTT Assay:

-

After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value, which represents the concentration of the compound that reduces cell viability by 50%.

-

Diagram: MTT Assay Principle for Cytotoxicity

Caption: The principle of the MTT assay for assessing cell viability.

Conclusion and Future Directions

Tetrabromocatechol, based on the activities of its structural relatives, holds significant promise as a biologically active molecule with potential therapeutic applications. Its predicted activities as an enzyme inhibitor, antioxidant, anti-inflammatory, and anticancer agent warrant further investigation. The immediate research priorities should focus on systematically evaluating tetrabromocatechol in a battery of in vitro assays, such as those described in this guide, to obtain specific quantitative data (IC50 values) for its various biological effects. Subsequent studies should aim to elucidate its precise mechanisms of action, including the identification of specific molecular targets and the signaling pathways it modulates. This foundational knowledge will be critical for advancing the development of tetrabromocatechol as a potential therapeutic agent.

References

An In-depth Technical Guide to the Environmental Fate and Toxicity of Tetrabromocatechol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific understanding of Tetrabromocatechol (TBC) is still evolving. This document synthesizes the currently available information, which is limited. Significant data gaps exist regarding its environmental fate and detailed toxicological mechanisms. Inferences have been drawn from studies on structurally related compounds, such as other brominated phenols and catechols, to provide a more comprehensive overview. These inferences are clearly noted within the text.

Introduction

Tetrabromocatechol (TBC), a halogenated organic compound, has garnered attention within the scientific community due to its structural similarity to other brominated compounds of environmental concern. While primarily utilized as a pharmaceutical intermediate, its potential for environmental release and subsequent toxicological impact necessitates a thorough understanding of its behavior in ecosystems and its interactions with biological systems. This technical guide provides a comprehensive overview of the current knowledge regarding the environmental fate and toxicity of Tetrabromocatechol, highlighting key data, experimental methodologies, and potential biological pathways.

Physicochemical Properties

A fundamental understanding of a compound's physicochemical properties is essential for predicting its environmental distribution and biological uptake. The available data for Tetrabromocatechol is summarized in the table below.

| Property | Value | Reference |

| CAS Number | 488-47-1 | |

| Molecular Formula | C₆H₂Br₄O₂ | |

| Molecular Weight | 425.69 g/mol | |

| Melting Point | 189-193 °C | |

| Water Solubility | Partially miscible | |

| Log P (XlogP) | 4 |

Table 1: Physicochemical Properties of Tetrabromocatechol

Environmental Fate

Direct studies on the environmental fate of Tetrabromocatechol are scarce. However, by examining the behavior of related brominated phenols and catechols, we can infer its likely environmental persistence, degradation, and bioaccumulation potential.

Persistence and Degradation

No specific studies on the persistence of TBC in soil, water, or sediment have been identified. However, research on other brominated flame retardants suggests that the carbon-bromine bond can be subject to degradation under certain conditions.

One study has suggested that brominated phenols may be converted to catechol derivatives under aerobic conditions, which are then readily degraded. This suggests a potential biodegradation pathway for TBC, although this has not been experimentally verified.

A hypothetical degradation pathway for brominated phenols is presented below.

Bioaccumulation

There is no direct experimental data on the bioaccumulation of Tetrabromocatechol. The octanol-water partition coefficient (Log P) of 4 suggests a moderate potential for bioaccumulation in aquatic organisms. However, factors such as metabolism and elimination rates can significantly influence the actual bioaccumulation factor.

Toxicity

The toxicological profile of Tetrabromocatechol is not well-established. The available acute toxicity data and information inferred from related compounds are presented below.

Acute Toxicity

The primary quantitative toxicity data available for TBC is its median lethal dose (LD50).

| Organism | Route | LD50 | Reference |

| Mouse | Intravenous | 42 mg/kg |

Table 2: Acute Toxicity of Tetrabromocatechol

Mechanisms of Toxicity (Inferred)

While specific mechanistic studies on TBC are lacking, research on other brominated phenols and catechols provides insights into potential modes of action.

-

Oxidative Stress and Mitochondrial Dysfunction: Studies on Tetrabromobisphenol A (TBBPA) suggest that halogenated phenols can induce cytotoxicity through mitochondrial dysfunction and the generation of reactive oxygen species (ROS), leading to lipid peroxidation. The presence of bromine atoms appears to enhance this toxicity compared to non-halogenated analogues.

-

Nonpolar Narcosis: Research on brominated phenols in zebrafish embryos suggests that nonpolar narcosis may be a major mode of action, where the compound's lipophilicity allows it to accumulate in cell membranes and disrupt their function.

-

Formation of Electrophilic Products: The toxicity of TBC in aquatic organisms has been linked to the formation of electrophilic products upon oxidation. These reactive intermediates can then covalently bind to cellular macromolecules, leading to toxicity.

A proposed signaling pathway for catechol-induced toxicity is illustrated below. This is a generalized pathway and has not been specifically validated for Tetrabromocatechol.

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. However, the general methodologies employed in similar toxicological and environmental fate studies are outlined below.

Acute Toxicity Testing (LD50)

-

Test Organism: Typically mice or rats of a specific strain, age, and weight.

-

Administration: The test substance is administered via a specific route (e.g., intravenous, oral gavage). A range of doses is used.

-

Observation Period: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

-

Data Analysis: The LD50 value, the dose at which 50% of the test population dies, is calculated using statistical methods such as probit analysis.

Zebrafish Embryo Toxicity Assay

-

Test Organism: Zebrafish (Danio rerio) embryos at an early developmental stage.

-

Exposure: Embryos are placed in multi-well plates containing a range of concentrations of the test substance dissolved in a suitable solvent.

-

Endpoints: Lethal and sublethal endpoints are observed at specific time points. These can include mortality, hatching rate, heart rate, and morphological deformities.

-

Data Analysis: The effective concentration (EC50) or lethal concentration (LC50) is determined.

A generalized workflow for a zebrafish embryo toxicity assay is depicted below.

Conclusion and Future Directions

The available data on the environmental fate and toxicity of Tetrabromocatechol is currently insufficient to perform a comprehensive risk assessment. While its structural similarity to other brominated phenols and catechols provides some indication of its potential for bioaccumulation and toxicity, direct experimental evidence is critically needed.

Future research should focus on:

-

Environmental Fate Studies: Determining the persistence of TBC in various environmental compartments (soil, water, sediment) and elucidating its biotic and abiotic degradation pathways.

-

Bioaccumulation Studies: Quantifying the bioaccumulation and biomagnification potential of TBC in relevant aquatic and terrestrial organisms.

-

Mechanistic Toxicology: Investigating the specific molecular mechanisms of TBC toxicity, including its effects on cellular signaling pathways, mitochondrial function, and endocrine disruption.

-

Metabolism Studies: Identifying whether TBC is a significant metabolite of widely used brominated flame retardants to better understand its environmental prevalence and sources.

A more robust understanding of these aspects is crucial for safeguarding environmental and human health.

Historical context of Tetrabromocatechol discovery and use

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrabromocatechol, a halogenated derivative of catechol, has a history rooted in early 20th-century organic chemistry. Initially synthesized through the direct bromination of catechol, its journey has evolved from a subject of early chemical synthesis studies to a compound of interest in modern research, particularly as a pharmaceutical intermediate and a tool for studying the biological effects of brominated aromatic compounds. This technical guide provides a comprehensive overview of the historical context of Tetrabromocatechol's discovery and use, detailed experimental protocols for its synthesis, a summary of its key quantitative data, and an exploration of its role as an uncoupler of oxidative phosphorylation, a significant aspect of its biological activity.

Historical Context

The first documented synthesis of brominated catechols dates back to the late 19th and early 20th centuries. While the exact date of the first synthesis of Tetrabromocatechol is not definitively cited in readily available literature, early work on the bromination of catechol laid the foundation for its discovery. A notable publication by Moritz Kohn in 1951 discusses the history of catechol bromination, referencing earlier work by Cousin in 1898 and German patents from 1909 that described the preparation of di- and tri-brominated catechols.[1] This body of research demonstrates that the exhaustive bromination of the catechol ring to produce Tetrabromocatechol was a logical extension of these early investigations into the reactivity of catechol with bromine.

Initially, the interest in Tetrabromocatechol was primarily from a chemical standpoint, exploring the effects of multiple halogen substitutions on the properties and reactivity of the catechol scaffold. Over time, its potential applications in other scientific domains began to be recognized.

Modern Applications

In contemporary research, Tetrabromocatechol is primarily utilized as a pharmaceutical intermediate .[2][3] Its highly functionalized structure, featuring reactive hydroxyl groups and bromine atoms, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic activities. The bromine atoms can serve as handles for further chemical modifications, allowing for the construction of diverse molecular architectures.

Beyond its role in synthesis, Tetrabromocatechol is employed in environmental and toxicological studies to understand the impact of brominated compounds on biological systems.[4] Its structural similarity to other brominated environmental contaminants makes it a useful model compound for investigating mechanisms of toxicity and bioaccumulation.

Furthermore, research has pointed towards Tetrabromocatechol's potential as an enzyme inhibitor .[5] Its catechol core is a common motif in the active sites of various enzymes, and the presence of bulky, electron-withdrawing bromine atoms can lead to potent and specific inhibition. One of the most significant biological activities identified for Tetrabromocatechol is its function as an uncoupler of oxidative phosphorylation .[6][7][8][9]

Quantitative Data

The following table summarizes key quantitative data for Tetrabromocatechol:

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂Br₄O₂ | [3][10][11] |

| Molecular Weight | 425.69 g/mol | [2][3][11][12] |

| CAS Number | 488-47-1 | [2][3][11][12] |

| Melting Point | 189-193 °C | [2][3] |

| Appearance | Grey granular product or white to off-white solid | [2] |

| Solubility | Partly miscible with water | [2][3] |

| LD50 (mouse, intravenous) | 42 mg/kg |

Experimental Protocols

Synthesis of Tetrabromocatechol via Bromination of Catechol

The most common method for the synthesis of Tetrabromocatechol is the direct bromination of catechol.[4] The following protocol is a representative procedure.

Materials:

-

Catechol (1,2-dihydroxybenzene)

-

Bromine (Br₂)

-

Glacial acetic acid

-

Sodium bisulfite solution (saturated)

-

Distilled water

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Büchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Dissolve a known quantity of catechol in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a stoichiometric excess (at least 4 equivalents) of bromine, dissolved in glacial acetic acid, to the catechol solution via a dropping funnel with continuous stirring. The addition should be done at a rate that maintains the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or other appropriate methods).

-

Quench the excess bromine by slowly adding a saturated solution of sodium bisulfite until the red-brown color of bromine disappears.

-

Pour the reaction mixture into a beaker containing ice-cold distilled water to precipitate the crude Tetrabromocatechol.

-

Collect the precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with cold distilled water to remove any remaining acid and salts.

-

Dry the crude product.

-

Purify the crude Tetrabromocatechol by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

-

Characterize the purified product by determining its melting point and using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).

Safety Precautions: This synthesis should be performed in a well-ventilated fume hood as bromine is a highly corrosive and toxic substance. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.

Signaling Pathway Involvement: Uncoupling of Oxidative Phosphorylation

Tetrabromocatechol acts as an uncoupler of oxidative phosphorylation, a process that is fundamental to cellular energy production.[6][7][8][9] In normal oxidative phosphorylation, the electron transport chain (ETC) pumps protons across the inner mitochondrial membrane, creating a proton gradient. This gradient drives the synthesis of ATP by ATP synthase as protons flow back into the mitochondrial matrix.

Uncouplers like Tetrabromocatechol disrupt this process by providing an alternative pathway for protons to re-enter the matrix, bypassing ATP synthase. This dissipates the proton gradient, and the energy that would have been used for ATP synthesis is instead released as heat.

The diagram above illustrates the mechanism of action. The electron transport chain (ETC) actively pumps protons (H+) from the mitochondrial matrix to the intermembrane space, creating a high proton concentration. Normally, these protons flow back into the matrix through ATP synthase, driving the production of ATP. Tetrabromocatechol, however, acts as a protonophore, shuttling protons across the inner mitochondrial membrane, thus dissipating the proton gradient. This uncoupling of electron transport from ATP synthesis leads to a decrease in ATP production and an increase in heat generation.

Conclusion

Tetrabromocatechol, a compound with a rich history in the annals of organic chemistry, continues to be a relevant molecule in modern scientific research. Its utility as a synthetic building block, a tool for toxicological studies, and a modulator of fundamental biological processes like oxidative phosphorylation underscores its versatility. This guide has provided a comprehensive overview of its historical context, practical applications, and key technical data, offering a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development. Further exploration of its interactions with specific biological targets will likely unveil new opportunities for its application in medicine and biotechnology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. TETRABROMOCATECHOL | 488-47-1 [chemicalbook.com]

- 3. TETRABROMOCATECHOL CAS#: 488-47-1 [m.chemicalbook.com]

- 4. Buy Tetrabromocatechol | 488-47-1 [smolecule.com]

- 5. benchchem.com [benchchem.com]

- 6. Uncoupler - Wikipedia [en.wikipedia.org]

- 7. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 9. Uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GSRS [precision.fda.gov]

- 11. Tetrabromocatechol | C6H2Br4O2 | CID 61127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

Potential Research Areas for Tetrabromocatechol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabromocatechol (TBC), a halogenated derivative of catechol, presents a compelling yet underexplored scaffold for therapeutic innovation. While primarily utilized as a pharmaceutical intermediate, emerging evidence surrounding the biological activities of its parent compound, catechol, and other brominated aromatic molecules suggests a rich landscape of potential research avenues. This technical guide synthesizes the current, albeit limited, knowledge on TBC and provides a comprehensive framework for future investigation into its anticancer, anti-inflammatory, and enzyme-inhibitory properties. By detailing relevant experimental protocols and highlighting key signaling pathways, this document aims to equip researchers with the foundational information necessary to unlock the therapeutic potential of Tetrabromocatechol.

Introduction

Tetrabromocatechol (3,4,5,6-tetrabromobenzene-1,2-diol) is an organic compound that has historically served as a building block in chemical synthesis.[1] However, the well-documented biological activities of the catechol moiety and related brominated compounds warrant a closer examination of TBC as a potential bioactive agent. Catechols are known to possess a range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[2][3] Furthermore, the introduction of bromine atoms can significantly modulate a molecule's lipophilicity and biological activity, as evidenced by potent protein kinase inhibitors like 4,5,6,7-tetrabromobenzotriazole (TBB).[4]

This guide outlines promising research directions for TBC, focusing on its potential as an anticancer agent, an inhibitor of key cellular enzymes, and a modulator of critical signaling pathways.

Physicochemical and Toxicological Profile of Tetrabromocatechol

A foundational understanding of a compound's physical, chemical, and toxicological properties is paramount for its development as a therapeutic agent.

| Property | Value | Reference |

| Molecular Formula | C₆H₂Br₄O₂ | [5] |

| Molecular Weight | 425.69 g/mol | [5] |

| CAS Number | 488-47-1 | [5] |

| Melting Point | 189-193 °C | [6] |

| Solubility | Partly miscible with water | [6] |

| LD50 (mouse, intravenous) | 42 mg/kg | [6] |

Potential Research Area 1: Anticancer Activity

The anticancer potential of TBC is a primary area for investigation, largely inferred from the activity of its parent compound, catechol. Catechol has demonstrated cytotoxic effects against various cancer cell lines, inducing apoptosis and cell cycle arrest.[7][8]

Comparative Cytotoxicity of Catechol

While specific IC50 values for Tetrabromocatechol are not yet reported in the literature, the activity of catechol provides a benchmark for potential efficacy.

| Compound | Cell Line | IC50 (µM) | Reference |

| Catechol | Panc-1 (Pancreatic Cancer) | 91.71 ± 5.14 | [7] |

Proposed Experimental Workflow for Anticancer Screening

To elucidate the anticancer properties of TBC, a systematic screening process is recommended.

References

- 1. resources.amsbio.com [resources.amsbio.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Anti-inflammatory effects of catechols in lipopolysaccharide-stimulated microglia cells: inhibition of microglial neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DOT (graph description language) - Wikipedia [en.wikipedia.org]

- 5. Tetrabromocatechol | C6H2Br4O2 | CID 61127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. In vitro kinase assay [protocols.io]

- 7. Catechol enhances chemo- and radio-sensitivity by targeting AMPK/Hippo signaling in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Catechol cytotoxicity in vitro: induction of glioblastoma cell death by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Standard protocol for the bromination of catechol to Tetrabromocatechol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of tetrabromocatechol via the electrophilic bromination of catechol. While a direct, one-pot protocol for exhaustive bromination is not extensively detailed in the available literature, this application note presents a representative procedure extrapolated from established methods for the synthesis of di- and tri-brominated catechol derivatives. The protocol includes information on reagents, reaction conditions, and purification. Additionally, key quantitative data and physical properties of the reactants and product are summarized for easy reference. Visual aids in the form of diagrams illustrating the reaction pathway and experimental workflow are also provided to enhance understanding.

Introduction

Tetrabromocatechol is a halogenated aromatic compound of significant interest in various fields of chemical research, including its use as a pharmaceutical intermediate. The presence of four bromine atoms on the catechol ring imparts unique chemical and physical properties to the molecule. The standard method for its preparation involves the electrophilic aromatic substitution of catechol with an excess of bromine. The hydroxyl groups of the catechol ring are strongly activating, facilitating the substitution of all four available ring protons.

Data Presentation

The following table summarizes the key quantitative data for the compounds involved in the synthesis of tetrabromocatechol.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Key Characteristics |

| Catechol | C₆H₆O₂ | 110.11 | 104-105 | Starting material, a white crystalline solid. |

| Bromine | Br₂ | 159.81 | -7.2 | Brominating agent, a reddish-brown fuming liquid. |

| Tetrabromocatechol | C₆H₂Br₄O₂ | 425.70 | 189-193 | Final product, expected to be a solid. |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 16.6 | Reaction solvent, a colorless liquid. |

Experimental Protocol

This protocol is an adaptation based on the known procedures for the partial bromination of catechol and the general principles of exhaustive aromatic bromination. Researchers should optimize the conditions as necessary.

Materials:

-

Catechol (1,2-dihydroxybenzene)

-

Bromine

-

Glacial Acetic Acid

-

Ice

-

Distilled water

-

Sodium bisulfite (for quenching excess bromine)

-

Suitable organic solvent for recrystallization (e.g., ethanol or a mixture of ethanol and water)

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle or water bath

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve catechol (1.0 eq) in a minimal amount of glacial acetic acid. Cool the flask in an ice bath to 0-5 °C.

-

Addition of Bromine: Prepare a solution of bromine (at least 4.0 eq, a slight excess is recommended) in glacial acetic acid. Slowly add the bromine solution dropwise to the stirred catechol solution over a period of 1-2 hours, maintaining the temperature below 10 °C. The reaction is exothermic and will produce hydrogen bromide gas, so it must be performed in a well-ventilated fume hood.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing a mixture of ice and water. A precipitate of crude tetrabromocatechol should form.

-

Quenching: To neutralize any unreacted bromine, add a saturated solution of sodium bisulfite dropwise until the reddish-brown color of bromine disappears.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining acetic acid and salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final, purified tetrabromocatechol.

-

Drying: Dry the purified product in a vacuum oven or desiccator.

Visualizations

Reaction Pathway

Caption: Reaction scheme for the synthesis of tetrabromocatechol.

Experimental Workflow

Application Notes and Protocols: Utilizing Tetrabromocatechol as a Pharmaceutical Intermediate

Introduction

Tetrabromocatechol (3,4,5,6-tetrabromo-1,2-benzenediol) is a halogenated aromatic compound recognized for its role as a pharmaceutical intermediate.[1][2] As a building block in organic synthesis, it offers a reactive scaffold for the construction of more complex molecules with potential therapeutic applications.[1] The presence of four bromine atoms and two hydroxyl groups on the benzene ring provides multiple sites for chemical modification, making it a versatile precursor in medicinal chemistry. This document provides an overview of its potential applications, general reaction protocols, and safety considerations for researchers and drug development professionals.

Chemical Properties and Reactivity

A summary of the key chemical properties of tetrabromocatechol is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₂Br₄O₂ | [1] |

| Molecular Weight | 425.69 g/mol | [1] |

| Appearance | Grey granular product or white to off-white solid | [1] |

| Melting Point | 189-193 °C | [2] |

| Solubility | Partly miscible with water | [2] |

The reactivity of tetrabromocatechol is primarily centered around its catechol and tetrabrominated benzene ring functionalities. The hydroxyl groups can undergo etherification and esterification reactions, while the bromine atoms can be substituted through various coupling reactions.

Potential Pharmaceutical Applications

While specific drug synthesis pathways starting directly from tetrabromocatechol are not extensively documented in publicly available literature, its structure suggests potential applications in the synthesis of various classes of bioactive molecules.[1] The catechol moiety is a known pharmacophore present in several drugs, and halogenated aromatic rings are common in many pharmaceutical compounds due to their ability to modulate pharmacokinetic and pharmacodynamic properties.

Logical Workflow for a Medicinal Chemist Utilizing Tetrabromocatechol

The following diagram illustrates a logical workflow for a medicinal chemist aiming to utilize tetrabromocatechol in a drug discovery program.

Caption: A logical workflow for drug discovery using tetrabromocatechol.

Experimental Protocols: General Methodologies

Due to the lack of specific examples of drug synthesis from tetrabromocatechol in the literature, the following are general protocols for reactions that could be applied to this intermediate.

1. O-Alkylation (Ether Synthesis)

This protocol describes a general method for the etherification of the hydroxyl groups of tetrabromocatechol, a common step to introduce further diversity.

Objective: To synthesize a diether derivative of tetrabromocatechol.

Materials:

-

Tetrabromocatechol

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Base (e.g., potassium carbonate, sodium hydride)

-